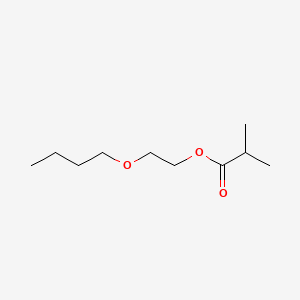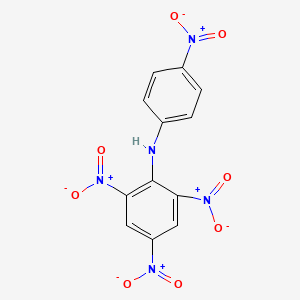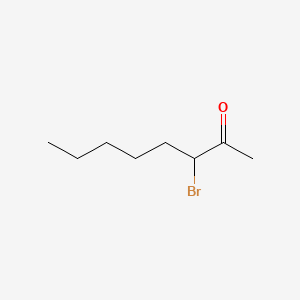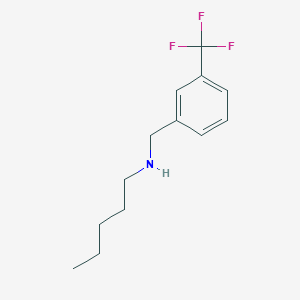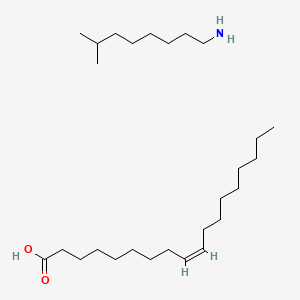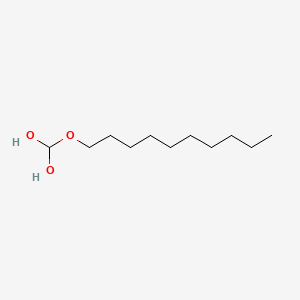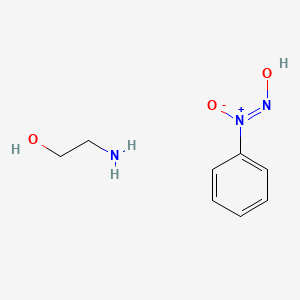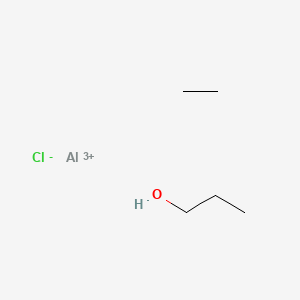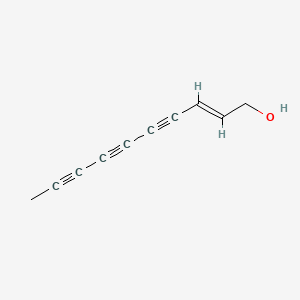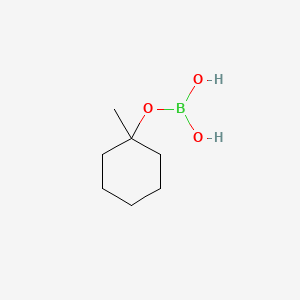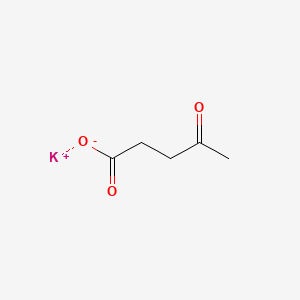
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane is an organic compound with the molecular formula C8H14O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group and a 1-methyl-1-butenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 4-methyl-2-pentene-1,5-diol with formaldehyde. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The methyl and butenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-dioxolane: Lacks the 1-methyl-1-butenyl group, making it less complex.
2-(1-Methyl-1-butenyl)-1,3-dioxolane: Similar structure but without the methyl group on the dioxolane ring.
1,3-Dioxolane: The simplest form of dioxolane, without any substituents.
Uniqueness
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
71348-47-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methyl-2-[(E)-pent-2-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-7(2)9-10-6-8(3)11-9/h5,8-9H,4,6H2,1-3H3/b7-5+ |
InChI Key |
UAGVSTISKXJXEM-FNORWQNLSA-N |
Isomeric SMILES |
CC/C=C(\C)/C1OCC(O1)C |
Canonical SMILES |
CCC=C(C)C1OCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



